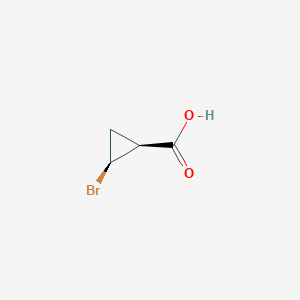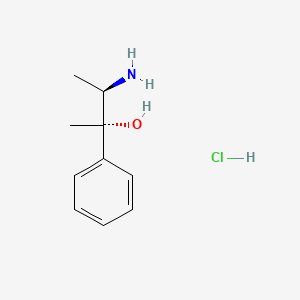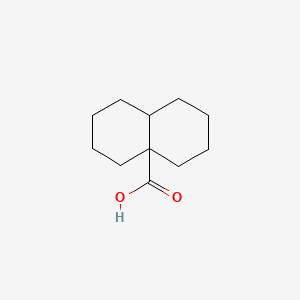
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” is a chiral compound. Chirality is a property of a molecule that is non-superposable on its mirror image . This means the molecule exists in two forms which are mirror images of each other, known as enantiomers .
Molecular Structure Analysis
The molecular structure of “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” can be predicted based on its name. It likely contains a cyclopropane ring, which is a three-membered carbon ring, with a bromine atom and a carboxylic acid group attached to different carbon atoms of the ring . The (1S,2S) notation indicates the configuration of these groups around the ring .Chemical Reactions Analysis
Carboxylic acid derivatives, such as “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid”, can undergo a variety of reactions. One of the most common is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon and replaces the leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” would depend on its molecular structure. As a carboxylic acid, it would likely exhibit properties such as the ability to form hydrogen bonds, acidity, and solubility in polar solvents .Safety and Hazards
Orientations Futures
The future directions for research on “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also focus on developing more efficient methods for its synthesis .
Propriétés
IUPAC Name |
(1S,2S)-2-bromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50784025 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
CAS RN |
31191-77-2 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)












